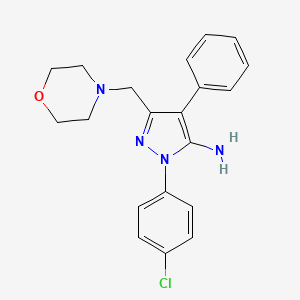
2-(4-Chlorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a morpholinylmethyl group, and a phenyl group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 2-(4-Chlorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Attachment of the morpholinylmethyl group: This is typically done through a nucleophilic substitution reaction where the morpholinylmethyl group is attached to the pyrazole ring.
Addition of the phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-4-(4-morpholinylmethyl)benzamide: This compound shares the chlorophenyl and morpholinylmethyl groups but differs in its core structure.
Phosphonic acid, [(4-chlorophenyl)-4-morpholinylmethyl]-, dimethyl ester: This compound also contains the chlorophenyl and morpholinylmethyl groups but has a different functional group.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-16-6-8-17(9-7-16)25-20(22)19(15-4-2-1-3-5-15)18(23-25)14-24-10-12-26-13-11-24/h1-9H,10-14,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJBPVBKKXVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dimethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4395446.png)




![N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4395487.png)

![N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4395500.png)
![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE](/img/structure/B4395501.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395508.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4395516.png)
![tert-butyl ({5-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)carbamate](/img/structure/B4395521.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4395523.png)
![2-[2-Methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B4395535.png)
